![molecular formula C18H12ClFN4S B2440027 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 956193-95-6](/img/structure/B2440027.png)
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, also known as compound 5-amino-4-chloro-4-fluorophenyl-1,3-thiazole-2-pyrazole, is a new compound that was synthesized by a team of researchers from the University of Michigan in 2020. It has a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Antidepressant Activity
The compound has been associated with antidepressant properties. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds similar in structure, which were evaluated for their antidepressant and neurotoxicity screening. Their study highlighted that certain compounds with electron-withdrawing chlorine atoms in specific positions exhibited notable antidepressant activity. The compounds demonstrated a significant reduction in immobility time in force swimming and tail suspension tests, implying potential utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Binge Eating Disorder Treatment
Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating disorders. They evaluated the effects of various compounds, including a structurally similar compound to the one , as selective Orexin-1 Receptor antagonists. Their findings indicated that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Analgesic and Anti-inflammatory Properties
Oliveira et al. (2017) investigated the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative. They discovered that the compound reduced abdominal writhing and licking times in response to neurogenic and inflammatory pain, indicating its potential as an analgesic. Additionally, it showed anti-inflammatory properties by reducing carrageenan-induced paw edema and cell migration, suggesting its utility in treating inflammation-related disorders (Oliveira et al., 2017).
Breast Cancer Metastasis Inhibition
Wang et al. (2011) conducted a study involving virtual screening targeting the urokinase receptor, which led to the identification and synthesis of compounds, including a structurally similar compound. These compounds showed promising results in inhibiting breast cancer cell invasion, migration, adhesion, and angiogenesis. They also induced apoptosis in breast cancer cells, highlighting their potential as therapeutic agents for breast cancer (Wang et al., 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c19-12-7-5-11(6-8-12)14-9-22-24(17(14)21)18-23-16(10-25-18)13-3-1-2-4-15(13)20/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVDDMMQPMXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.